molecular formula C7H16N2O B1379193 [6-(Aminomethyl)piperidin-2-yl]methanol CAS No. 1461714-67-9

[6-(Aminomethyl)piperidin-2-yl]methanol

Cat. No. B1379193
CAS RN: 1461714-67-9
M. Wt: 144.21 g/mol
InChI Key: RTYTZZYIWQDEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[6-(Aminomethyl)piperidin-2-yl]methanol”, also known as AMPH, is a chemical compound with potential applications in various fields of research and industry. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of AMPH is C7H16N2O and its molecular weight is 144.21 g/mol.


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The refractive index of a similar compound, 2-(Aminomethyl)piperidine, is 1.4854 and its density is 0.9406 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

AMPH serves as a versatile intermediate in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. These derivatives are present in various pharmaceuticals and exhibit a wide range of biological activities . The AMPH moiety can be functionalized to create substituted piperidines, which are often used in drug development.

Development of Anticancer Agents

Piperidine derivatives, including those synthesized from AMPH, have shown promise as anticancer agents. They are being explored for their potential to inhibit cancer cell growth and metastasis in various types of cancers . The AMPH structure allows for the creation of novel compounds that can be tested for their efficacy against cancer cells.

Antimicrobial and Antifungal Applications

The AMPH compound can be used to develop new antimicrobial and antifungal agents. Its piperidine core is a common feature in many compounds with these properties, and modifying the AMPH structure could lead to the discovery of new drugs to combat resistant strains of bacteria and fungi .

Neuropharmacological Research

In neuropharmacology, AMPH-related piperidine derivatives are investigated for their potential use in treating neurological disorders. This includes research into anti-Alzheimer’s and antipsychotic medications, where the piperidine ring of AMPH plays a significant role in the pharmacophoric features of these drugs .

Analgesic and Anti-inflammatory Drugs

AMPH is also a precursor in the synthesis of analgesic and anti-inflammatory drugs. The piperidine nucleus is a key component in many pain relievers and anti-inflammatory medications, and AMPH-based derivatives continue to be a focus of research in this area .

Cardiovascular Drug Development

The structural features of AMPH make it a candidate for the development of cardiovascular drugs. Piperidine derivatives have been used as antihypertensive agents, and AMPH can be a starting point for synthesizing new compounds that may help in managing blood pressure and other cardiovascular conditions .

Future Directions

Piperidine derivatives have significant potential in the pharmaceutical industry. The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety were covered . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

[6-(aminomethyl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-4-6-2-1-3-7(5-10)9-6/h6-7,9-10H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYTZZYIWQDEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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